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Compound of Interest

Compound Name: Isothiazole-5-carboxylic acid

Cat. No.: B088222 Get Quote

An In-depth Technical Guide on the Molecular Structure and Bonding of Isothiazole-5-
carboxylic Acid

Introduction

Isothiazole-5-carboxylic acid (C₄H₃NO₂S) is a heterocyclic organic compound featuring a

five-membered isothiazole ring substituted with a carboxylic acid group.[1][2] As a member of

the isothiazole family, it serves as a crucial building block in medicinal chemistry and materials

science due to the diverse biological activities exhibited by its derivatives, including anti-

infective and anti-allergic properties.[1][3][4] The isothiazole ring, an aromatic system

containing adjacent sulfur and nitrogen atoms, imparts unique electronic and structural

characteristics to the molecule.[2][5] This guide provides a comprehensive technical overview

of the molecular structure, bonding, and spectroscopic properties of isothiazole-5-carboxylic
acid, intended for researchers, chemists, and professionals in drug development.

Molecular Structure and Isomerism
Isothiazole-5-carboxylic acid has a molecular weight of 129.14 g/mol .[1] The core of the

molecule is the isothiazole ring, a five-membered heterocycle with the sulfur and nitrogen

atoms at positions 1 and 2, respectively.[2] This "1,2-" arrangement distinguishes it from its

structural isomer, thiazole, where the heteroatoms are in a 1,3-orientation.[2] The carboxylic

acid (-COOH) functional group is attached to the carbon atom at position 5 of the ring.

Caption: 2D molecular structure of Isothiazole-5-carboxylic acid.
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Bonding and Electronic Properties
The isothiazole ring is an aromatic system, a property conferred by its cyclic, planar structure

with a continuous ring of p-orbitals and adherence to Hückel's rule (6 π-electrons). This

aromaticity contributes to the molecule's relative stability.

A significant aspect of the carboxylic acid group is its ability to form strong intermolecular

hydrogen bonds. In the solid state and in non-polar solvents, isothiazole-5-carboxylic acid is

expected to exist primarily as a hydrogen-bonded dimer. This dimerization profoundly

influences its physical properties, such as melting point, and its spectroscopic characteristics,

particularly in infrared spectroscopy.[6][7]

Caption: Dimerization via intermolecular hydrogen bonding.

Spectroscopic and Structural Characterization
The molecular structure of isothiazole-5-carboxylic acid and its derivatives can be elucidated

through various analytical techniques.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For carboxylic acids, the IR spectrum is dominated by characteristic absorptions from the -

COOH group.[7]
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Functional Group Vibration Mode
Expected
Absorption Range
(cm⁻¹)

Notes

O-H (Carboxylic Acid) Stretch 3300 - 2500

Very broad band due

to hydrogen bonding

in dimers.[6][8]

C-H (Aromatic) Stretch ~3100 - 3000

Typically sharp peaks,

may be obscured by

the broad O-H band.

C=O (Carboxylic Acid) Stretch 1760 - 1690

Strong, sharp

absorption. Position

depends on

conjugation and

dimerization.[6][9]

C=N / C=C (Ring) Stretch ~1600 - 1450

Medium to weak

absorptions

characteristic of the

aromatic isothiazole

ring.

O-H (Carboxylic Acid) Bend 1440 - 1395 In-plane bending.

C-O (Carboxylic Acid) Stretch 1320 - 1210 Strong absorption.[6]

O-H (Carboxylic Acid) Bend 950 - 910

Broad band for out-of-

plane bending in

dimers.

Data compiled from references[10],[6],[9], and[8]. For 3-bromoisothiazole-5-carboxylic acid,

a broad O-H stretch was noted at 2874–2515 cm⁻¹ and a strong C=O stretch at 1719 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the

isothiazole ring and the acidic proton of the carboxyl group.

Proton Multiplicity
Expected Chemical
Shift (δ, ppm)

Notes

-COOH Singlet 10 - 13

Very downfield, often

broad. Disappears

upon D₂O exchange.

[8]

H3, H4 (Ring Protons) Doublet/Singlet 7.0 - 9.0

The exact shifts and

coupling depend on

the electronic

environment of the

aromatic ring.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the

molecule.

Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C=O (Carboxyl) 165 - 185
Downfield shift characteristic of

a carboxyl carbon.[8]

C3, C4, C5 (Ring Carbons) 110 - 160

The chemical shifts are

influenced by the adjacent N

and S heteroatoms. In 3-

bromoisothiazole-5-carboxylic

acid derivatives, the carbonyl

carbon appears around 163

ppm.[10]

Predicted chemical shifts are based on general values for carboxylic acids and heterocyclic

aromatic compounds.[8][10]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Value Fragment Notes

129 [M]⁺ or [M+H]⁺
Molecular ion or protonated

molecular ion peak.

112 [M-OH]⁺ Loss of a hydroxyl radical.

84 [M-COOH]⁺

Loss of the carboxyl group,

resulting in the isothiazole

cation. This acylium ion is

often a major peak for

carboxylic acid derivatives.[9]

Fragmentation patterns are predictive. For the related 3-bromoisothiazole-5-carboxylic acid,

an [M+H]⁺ peak was observed at m/z 208.[10]

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms, including bond lengths and bond angles, in the solid state.

While no specific crystallographic data for the parent isothiazole-5-carboxylic acid was found,

this technique has been successfully applied to its derivatives, confirming molecular structures

and intermolecular interactions like hydrogen bonding.[11][12]

Bond
Typical Bond
Length (Å)

Bond Angle Typical Angle (°)

S-N 1.65 - 1.75 C5-N-S 105 - 115

C=O 1.20 - 1.25 N-S-C3 90 - 100

C-O 1.30 - 1.36 O-C-O 120 - 125
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Values are typical for related heterocyclic and carboxylic acid structures and would require

experimental verification via X-ray crystallography.

Experimental Protocols
Synthesis of an Isothiazole-5-carboxylic Acid Derivative
A reliable method for synthesizing isothiazole-5-carboxylic acids is through the hydrolysis of

the corresponding carboxamide. The following protocol is adapted from the synthesis of 3-

bromoisothiazole-5-carboxylic acid.[10]

Objective: To synthesize 3-bromoisothiazole-5-carboxylic acid from 3-bromoisothiazole-5-

carboxamide.

Materials:

3-bromoisothiazole-5-carboxamide (starting material)

Trifluoroacetic acid (TFA) (solvent)

Sodium nitrite (NaNO₂) (reagent)

Ice bath

Magnetic stirrer and stir bar

Round-bottom flask

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator,

filtration apparatus)

Procedure:

Reaction Setup: Dissolve 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid in a

round-bottom flask. Cool the solution to 0 °C using an ice bath.

Reagent Addition: While stirring vigorously, slowly add sodium nitrite (4 equivalents) to the

cooled solution. Maintain the temperature at or near 0 °C during the addition.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting material is fully consumed.

Workup: Once the reaction is complete, pour the mixture into ice-water. The product may

precipitate out of solution.

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to

remove any residual acid.

Purification: Dry the crude product. If necessary, purify further by recrystallization from an

appropriate solvent to yield the final product, 3-bromoisothiazole-5-carboxylic acid.
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3-bromoisothiazole-5-carboxamide
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(Ice Bath)

Slowly add Sodium Nitrite (NaNO₂)
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Reaction
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vacuum filtration
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End: Pure
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Caption: Workflow for the synthesis of a substituted isothiazole-5-carboxylic acid.[10]
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General Protocol for Spectroscopic Analysis
Sample Preparation:

IR Spectroscopy: For solid samples, prepare a KBr pellet or acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory.

NMR Spectroscopy: Dissolve a small amount of the purified compound (~5-10 mg) in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).

Data Acquisition:

Acquire spectra using standard instrument parameters. For NMR, this includes acquiring ¹H,

¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) to aid in structure

assignment. For IR, scan the typical range of 4000-400 cm⁻¹.

Conclusion
Isothiazole-5-carboxylic acid is a structurally significant molecule characterized by its

aromatic heterocyclic ring and a reactive carboxylic acid functional group. Its bonding is defined

by the delocalized π-system of the isothiazole ring and the capacity for strong intermolecular

hydrogen bonding, which forms stable dimers. The structure can be reliably characterized by a

combination of spectroscopic methods, with IR and NMR spectroscopy providing definitive

signatures for its key functional groups. The synthetic accessibility of its derivatives makes it a

valuable scaffold for the development of new pharmaceuticals and advanced materials. This

guide provides the foundational structural and analytical data essential for researchers working

with this important class of compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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